![molecular formula C17H18BrFN2O3S B245697 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
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Overview
Description
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine acts by binding to the 5-HT1B receptor and blocking its activation by serotonin. This results in a decrease in the downstream signaling pathways that are involved in the physiological processes mentioned above. 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has also been shown to have a high affinity for the 5-HT1D receptor, which is another subtype of the serotonin receptor.
Biochemical and Physiological Effects:
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce pain perception, decrease food intake, and improve mood. It has also been shown to have potential applications in the treatment of migraine headaches and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is its high selectivity for the 5-HT1B receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, one limitation of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is its relatively low potency compared to other 5-HT1B antagonists. This may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for the study of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine. One potential area of research is its potential applications in the treatment of migraine headaches. Another area of research is its potential use as a tool for studying the physiological processes that are regulated by the 5-HT1B receptor. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine in order to optimize its use in experimental settings.
Synthesis Methods
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine involves several steps, including the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-fluorophenylpiperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to act as a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and appetite control.
properties
Molecular Formula |
C17H18BrFN2O3S |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-24-16-7-6-13(18)12-17(16)25(22,23)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7,12H,8-11H2,1H3 |
InChI Key |
YHANQUYJGBNXLB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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